3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound features a triazine core substituted with a 2,5-dimethylphenylamino group and a 4-methylbenzyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Substitution Reactions:
Benzylation: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazine core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially leading to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The triazine core is known for its bioactivity, making it a candidate for drug development.
Medicine
In medicine, compounds with similar structures are explored for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitutions on the triazine ring can significantly influence the biological activity.
Industry
In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can interact with nucleophilic sites on proteins, while the aromatic substituents can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Triazines: These compounds have similar triazine cores but different substituents, affecting their reactivity and biological activity.
Aminotriazines: Compounds with amino groups attached to the triazine ring, used in various chemical and pharmaceutical applications.
Benzylated Triazines: Triazines with benzyl groups, which can influence their solubility and binding properties.
Uniqueness
The uniqueness of 3-((2,5-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2,5-dimethylphenylamino and 4-methylbenzyl groups provides a unique steric and electronic environment, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2,5-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-5-8-15(9-6-12)11-17-18(24)21-19(23-22-17)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPSSMUNTKOLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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